Succinimidyl 2-naphthoxyacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSRGDOKYSVDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230849 | |
| Record name | Succinimidyl 2-naphthoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-92-2 | |
| Record name | Acetic acid, 2-(2-naphthalenyloxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimidyl 2-naphthoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimidyl 2-naphthoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimido (2-naphthyloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Design for Succinimidyl 2 Naphthoxyacetate
Advanced Strategies for the Synthesis of Succinimidyl 2-naphthoxyacetate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary reaction involves the formation of an N-hydroxysuccinimide (NHS) ester from its carboxylic acid precursor, 2-naphthoxyacetic acid.
Optimization of N-Hydroxysuccinimide Ester Formation from Carboxylic Acid Precursors
The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a critical step in the synthesis of this compound. This reaction is a form of acylation where the hydroxyl group of N-hydroxysuccinimide attacks the carbonyl group of the carboxylic acid, forming a reactive ester. nih.gov This process is typically mediated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted to achieve this:
Solvent: Anhydrous solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used to prevent the hydrolysis of the activated ester and the carbodiimide. nih.gov
Temperature: The reaction is often carried out at room temperature or cooled to 0°C to minimize side reactions. prepchem.com
pH: For reactions involving biomolecules, maintaining a pH between 7 and 9 is essential to ensure that the target amine groups are deprotonated and available for reaction. wikipedia.org
Stoichiometry: The molar ratio of the carboxylic acid, N-hydroxysuccinimide, and the coupling agent is carefully controlled to drive the reaction to completion and minimize the formation of byproducts like N-acylisourea. researchgate.net The addition of NHS can help prevent the formation of this side product. researchgate.net
Recent research has also explored alternative methods for the synthesis of NHS esters without the use of carbodiimides. One such method involves the use of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to activate the carboxylic acid. organic-chemistry.org This approach offers a simple and cost-effective alternative with a broad substrate scope. organic-chemistry.org
Below is a table summarizing the key parameters for optimizing NHS ester formation:
| Parameter | Condition | Rationale |
| Solvent | Anhydrous (e.g., DMF, DCM, THF) | Prevents hydrolysis of reagents and products. nih.gov |
| Temperature | 0°C to Room Temperature | Minimizes side reactions. prepchem.com |
| pH | 7-9 (for bioconjugation) | Ensures deprotonation of target amines. wikipedia.org |
| Coupling Agent | EDC, DCC, or alternative reagents | Activates the carboxylic acid for esterification. |
| Stoichiometry | Optimized molar ratios | Maximizes product yield and minimizes byproducts. researchgate.net |
Synthetic Routes to 2-Naphthoxyacetic Acid Derivatives
The precursor to this compound is 2-Naphthoxyacetic acid. nih.gov The synthesis of this carboxylic acid derivative typically begins with 2-naphthol (B1666908). A common method for its synthesis is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding naphthoxide salt. This salt is then reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the ethyl ester of 2-naphthoxyacetic acid. Subsequent hydrolysis of the ester group, typically under basic conditions followed by acidification, yields 2-Naphthoxyacetic acid.
The general reaction scheme is as follows:
Deprotonation: 2-Naphthol + NaOH → Sodium 2-naphthoxide + H₂O
Nucleophilic Substitution: Sodium 2-naphthoxide + ClCH₂COOEt → Ethyl 2-naphthoxyacetate + NaCl
Hydrolysis: Ethyl 2-naphthoxyacetate + NaOH → Sodium 2-naphthoxyacetate + EtOH
Acidification: Sodium 2-naphthoxyacetate + HCl → 2-Naphthoxyacetic acid + NaCl
This multi-step synthesis requires careful control of reaction conditions to ensure a good yield of the final product. savemyexams.com
Chemo- and Regioselective Considerations in Synthesis
Chemo- and regioselectivity are critical considerations in the synthesis of this compound and its analogues, especially when dealing with more complex starting materials that may possess multiple reactive functional groups. nih.gov
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of synthesizing this compound, the primary concern is the selective activation of the carboxylic acid group without affecting other potentially reactive moieties on the naphthyl ring, especially if substituted analogues are being prepared. The choice of coupling agent and reaction conditions plays a pivotal role in achieving high chemoselectivity.
Regioselectivity is the preference for a reaction to occur at one position or region over another. In the synthesis of 2-naphthoxyacetic acid, the Williamson ether synthesis is generally regioselective for the hydroxyl group of 2-naphthol. However, if the starting naphthol contains multiple hydroxyl groups, protecting groups may be necessary to ensure the reaction occurs at the desired position.
The development of new synthetic methods often focuses on improving chemo- and regioselectivity to allow for the synthesis of a wider range of functionalized molecules without the need for extensive protecting group strategies. nih.gov
Design Principles for Modified this compound Analogues
The modification of this compound to create analogues with tailored properties is an active area of research. These modifications can enhance its utility in various applications, such as by altering its solubility, reactivity, or by introducing cleavable elements.
Incorporating Linker Variations and Spacer Elements
The introduction of linker and spacer elements into the structure of this compound can significantly impact the properties of the resulting bioconjugate. Linkers can be designed to:
Increase Solubility: The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve the water solubility of the reagent and the final conjugate.
Alter Steric Hindrance: The length and nature of the spacer arm can be adjusted to optimize the distance between the naphthyl group and the target molecule, which can be important for maintaining the biological activity of the conjugated molecule.
Introduce Additional Functionality: Linkers can be designed to include other reactive groups, allowing for the subsequent attachment of other molecules of interest.
The design of these linkers is a key aspect of creating tailored reagents for specific applications in bioconjugation and materials science.
Development of Cleavable Succinimidyl Ester Systems
Cleavable succinimidyl ester systems are designed to allow for the release of the conjugated molecule under specific conditions. This is particularly useful in applications such as drug delivery, where the active molecule needs to be released at a specific target site. njbio.comaxispharm.com
Several types of cleavable linkers have been developed, each with a different cleavage mechanism:
pH-Sensitive Linkers: These linkers are stable at physiological pH but are cleaved in the more acidic environment of cellular compartments like endosomes and lysosomes. njbio.com
Enzyme-Cleavable Linkers: These linkers contain peptide sequences that can be recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor cells. njbio.comaxispharm.com
Disulfide-Containing Linkers: These linkers can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells compared to the extracellular environment.
The development of these cleavable systems has significantly expanded the potential applications of succinimidyl esters in targeted therapies and diagnostics. njbio.comaxispharm.com
Here is a table summarizing different types of cleavable linkers:
| Linker Type | Cleavage Stimulus | Example Application |
| pH-Sensitive | Low pH (e.g., in endosomes) | Intracellular drug release. njbio.com |
| Enzyme-Cleavable | Specific enzymes (e.g., cathepsins) | Targeted cancer therapy. njbio.comaxispharm.com |
| Disulfide-Containing | Reducing agents (e.g., glutathione) | Intracellular release of cargo. |
Orthogonal Reactivity Design in N-Hydroxysuccinimide Based Reagents
Orthogonal reactivity is a powerful strategy in chemical synthesis that allows for the selective modification of one functional group in the presence of others. bham.ac.uk In the context of N-hydroxysuccinimide (NHS) based reagents, orthogonal design is crucial for applications such as bioconjugation, drug delivery, and the synthesis of complex molecules where precise control over reactivity is paramount. nih.govacs.org
The principle of orthogonal protection involves using protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. bham.ac.uklibretexts.org This strategy enables the sequential and site-specific modification of a molecule. For NHS-based reagents, this means designing molecules with multiple reactive sites, where the NHS ester will selectively react with its target (typically a primary amine) while other functional groups remain protected and can be deprotected later for subsequent reactions. bham.ac.ukacs.org
An example of orthogonal design is the synthesis of scaffold-modifiable dendrons, where building blocks with different types of protected amino and acylhydrazine groups are used. acs.org This allows for the selective deprotection and functionalization of the dendron's periphery and core. A heterobifunctional linker bearing both a protected amine (e.g., with a Boc group) and an NHS ester at opposite ends can be used to attach molecules to a solid support or another molecule in a controlled manner. acs.org
The chemoselectivity of NHS esters is a key aspect of their orthogonal reactivity. NHS esters are highly reactive towards primary aliphatic amines, forming stable amide bonds. nih.gov While they can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable and can be displaced by amines. nih.gov This inherent selectivity allows for the preferential labeling of amine-containing moieties in a complex biomolecule.
Furthermore, the reactivity of NHS esters can be tuned. For instance, an NHS ester can be converted in situ to a more chemoselective thioester, which can then react with an N-terminal cysteine residue in a protein for selective labeling. nih.gov This transformation allows for a "one-pot" reaction where the initial, less selective NHS ester is converted to a highly specific labeling reagent.
The following table summarizes key concepts in the orthogonal reactivity design of NHS-based reagents:
| Concept | Description | Application Example |
| Orthogonal Protection | Use of multiple protecting groups that can be removed selectively under different reaction conditions. bham.ac.uklibretexts.org | Synthesizing complex peptides or dendrimers with site-specific modifications. acs.org |
| Chemoselectivity | The preferential reaction of a functional group with one type of chemical moiety over others. nih.govgoogle.com | Selective labeling of primary amines in proteins with NHS esters in the presence of other nucleophiles. nih.gov |
| In Situ Reagent Modification | Conversion of a reactive group into another with different selectivity within the same reaction mixture. | Converting an NHS ester to a thioester for selective N-terminal cysteine labeling. nih.gov |
| Heterobifunctional Reagents | Molecules containing two different reactive groups, allowing for stepwise conjugation. | A reagent with an NHS ester at one end and a protected amine at the other for controlled linking of molecules. acs.org |
This strategic design of N-hydroxysuccinimide-based reagents with orthogonal reactivity is fundamental to their successful application in creating well-defined and functionalized molecular architectures.
Reactivity and Mechanistic Investigations of Succinimidyl 2 Naphthoxyacetate
Nucleophilic Acyl Substitution Kinetics and Thermodynamics
The core of Succinimidyl 2-naphthoxyacetate's utility lies in its ability to undergo nucleophilic acyl substitution. This reaction is in a constant competition with hydrolysis, a factor that significantly influences its efficiency in conjugation reactions.
The rate of aminolysis of NHS esters is critically dependent on the reaction environment. The pH of the medium is a key factor, as the attacking nucleophile is the unprotonated primary amine. nih.gov Therefore, the reaction is typically carried out at a pH above the pKa of the target amine, generally in the range of 7 to 9. nih.govnih.gov At these pH levels, a sufficient concentration of the nucleophilic amine is present to attack the ester. However, increasing the pH also accelerates the competing hydrolysis reaction.
The polarity of the solvent can also influence the reaction rates. While specific data for this compound is unavailable, general principles suggest that polar aprotic solvents can enhance the nucleophilicity of amines, potentially accelerating the aminolysis reaction. Temperature is another critical parameter, with higher temperatures generally increasing the rates of both aminolysis and hydrolysis. The optimal temperature is a balance between achieving a practical reaction rate and minimizing the degradation of the ester and the biological molecules involved.
A major challenge in the use of NHS esters like this compound is their susceptibility to hydrolysis. The ester can react with water, leading to the formation of the unreactive 2-naphthoxyacetic acid and N-hydroxysuccinimide. This hydrolysis reaction is a competitive pathway that reduces the efficiency of the desired conjugation with the target amine. nih.govnih.gov The rate of hydrolysis is significantly influenced by pH, increasing at higher pH values where the concentration of hydroxide (B78521) ions is greater. nih.gov The balance between aminolysis and hydrolysis is a critical consideration in designing conjugation protocols.
Due to the lack of specific kinetic data for this compound, a quantitative comparison of the rates of aminolysis and hydrolysis for this specific compound cannot be provided.
Stereoelectronic effects, which involve the influence of orbital overlap and electronic distribution on the transition state geometry and energy, play a role in amidation reactions. However, no specific studies on the stereoelectronic effects in the amidation reactions of this compound could be identified. General principles suggest that the geometry of the incoming nucleophile and the electronic properties of both the naphthoxy group and the succinimidyl ring will influence the reaction rate and selectivity.
Reaction Profiles with Diverse Nucleophiles
The primary application of this compound is for the acylation of primary amines. Its reactivity with other nucleophiles is generally lower, providing a degree of selectivity.
This compound is expected to exhibit a high degree of specificity towards primary amines in complex biological environments. Primary amines are potent nucleophiles at neutral or slightly alkaline pH and readily react with the activated ester to form stable amide bonds. While other nucleophilic groups are present in biological systems (e.g., thiols, hydroxyls, imidazoles), their reactivity towards NHS esters is generally lower than that of primary amines under typical conjugation conditions. This selectivity is a key advantage of using NHS esters for labeling proteins and other biomolecules. No specific studies quantifying the selectivity of this compound in a biological context were found.
Secondary amines are also nucleophilic and can react with this compound, although generally at a slower rate than primary amines due to increased steric hindrance. The reactivity with other functional groups such as alcohols and thiols is generally low, especially under conditions optimized for aminolysis. This allows for the relatively specific targeting of primary amines in multifunctional molecules. Without specific experimental data, a quantitative comparison of the reactivity of this compound with different functional groups is not possible.
Mechanistic Elucidation of Ester Reactivity in Supramolecular Assemblies
The reaction of succinimidyl esters with amines, known as aminolysis, is a cornerstone of bioconjugation and materials science. Mechanistic studies on various NHS esters reveal a process that is sensitive to both electronic and steric factors. The generally accepted mechanism for the aminolysis of N-hydroxysuccinimide esters involves the formation of a tetrahedral intermediate. This intermediate is formed by the nucleophilic attack of an amine on the carbonyl carbon of the ester. The subsequent collapse of this intermediate leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
For sterically unhindered amines, the reaction often proceeds through this reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to the final products. The reaction can also exhibit general-base catalysis, which suggests that a proton transfer is involved in the rate-determining step.
In the context of supramolecular assemblies, the reactivity of this compound would be significantly influenced by the local microenvironment. Factors such as the polarity of the assembly, steric hindrance imposed by neighboring molecules, and the pre-organization of reactants can all affect the reaction rate and pathway. For instance, in a well-ordered assembly, the accessibility of the ester group to incoming nucleophiles might be restricted, leading to a decrease in the apparent reaction rate compared to the reaction in solution.
The electronic nature of the 2-naphthoxyacetate group is expected to influence the reactivity of the ester. The naphthyl group, being electron-withdrawing, would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration in the design of reactive linkers for specific applications.
Stability and Degradation Pathways of this compound in Solution
A critical aspect of the utility of succinimidyl esters is their stability in solution, particularly in aqueous environments where most biological reactions are performed. The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction competes with the desired aminolysis reaction and results in the formation of 2-naphthoxyacetic acid and N-hydroxysuccinimide, rendering the compound inactive for amine coupling.
The rate of hydrolysis is highly dependent on the pH of the solution. NHS esters are relatively stable at acidic pH but become increasingly susceptible to hydrolysis as the pH increases into the neutral and alkaline ranges. nih.gov This is because the hydroxide ion is a potent nucleophile that can directly attack the ester carbonyl. For practical applications, it is crucial to perform aminolysis reactions at a pH that balances the reactivity of the amine nucleophile with the rate of hydrolysis. Typically, a pH range of 7 to 8.5 is used as a compromise.
The table below presents representative data on the stability of a generic NHS ester at different pH values, which can be considered analogous to the expected behavior of this compound.
| pH | Half-life (t½) |
| 4.0 | Several days |
| 6.0 | Several hours |
| 7.0 | ~ 1-2 hours |
| 8.0 | ~ 10-20 minutes |
| 8.5 | ~ 5-10 minutes |
| 9.0 | < 5 minutes |
This table provides illustrative data based on the general behavior of NHS esters and is intended to show the trend of stability with changing pH.
The stability of this compound can also be influenced by the buffer composition and the presence of other nucleophiles. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the intended target for reaction with the ester.
Applications of Succinimidyl 2 Naphthoxyacetate in Advanced Chemical and Materials Science
Bioconjugation Strategies for Protein and Peptide Labeling
The reaction of succinimidyl 2-naphthoxyacetate with proteins and peptides is a cornerstone of its application in bioconjugation. This process involves the formation of a stable amide linkage between the compound and the free amino groups of the biomolecule.
Site-Selective Functionalization of Biomolecules for Probe Development
The ability to selectively modify proteins at specific sites is crucial for the development of targeted molecular probes. While succinimidyl esters like this compound primarily react with lysine (B10760008) residues, the specificity of this labeling can be influenced by various factors. Strategies to achieve site-selective functionalization often involve manipulating the protein's environment or using engineered proteins. escholarship.orgrsc.org For instance, the accessibility of lysine residues can vary depending on the protein's three-dimensional structure, leading to preferential labeling of more exposed sites.
Furthermore, advanced strategies in bioconjugation aim to move beyond the less specific labeling of abundant amino acids like lysine. rsc.org Techniques such as enzymatic labeling and the use of proximity-driven reactions offer higher degrees of site-specificity. escholarship.orgnih.gov For example, sortases can be used for N- and C-terminal protein modification, allowing for the introduction of functional groups at precise locations. nih.gov While not directly involving this compound, these methods highlight the ongoing pursuit of greater control in biomolecule functionalization, a field where amine-reactive reagents have historically played a significant role.
Strategies for Achieving Optimal Labeling Efficiency and Conjugate Stability
Optimizing the efficiency of the labeling reaction and ensuring the stability of the resulting conjugate are critical for successful bioconjugation. The efficiency of labeling with succinimidyl esters is influenced by several factors, including the concentration of the protein and the labeling reagent, the pH of the reaction buffer, and the presence of competing nucleophiles. biotium.comnih.gov
Generally, a higher protein concentration leads to greater labeling efficiency. biotium.com The pH of the reaction is also a key parameter; a pH range of 8.0 to 9.0 is often optimal for the reaction of NHS esters with primary amines. The stability of the resulting amide bond is a significant advantage of this chemistry, as it forms a durable linkage that can withstand various experimental conditions. uzh.ch
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | > 2.5 mg/mL | Higher concentration increases the probability of reaction between the protein and the labeling reagent. |
| pH | 8.0 - 9.0 | Facilitates the deprotonation of primary amines, making them more nucleophilic. |
| Reagent Ratio | Molar excess of labeling reagent | Drives the reaction towards completion. |
| Buffer | Amine-free (e.g., phosphate, bicarbonate) | Prevents reaction of the NHS ester with buffer components. |
This table provides general guidelines for optimizing the labeling of proteins with succinimidyl esters.
Design of Targeted Molecular Tools via this compound Conjugation
The conjugation of this compound to biomolecules can be a step in the creation of targeted molecular tools. By attaching this fluorescent tag to a protein or peptide with a known binding affinity for a specific cellular target, researchers can create probes for imaging and detection. The naphthoxy group provides the necessary spectroscopic properties for fluorescence detection. While specific examples of targeted molecular tools designed solely with this compound are not extensively detailed in the provided search results, the principle of its use in this context is well-established within the broader field of bioconjugation. The general strategy involves linking a targeting moiety (e.g., an antibody or a specific peptide sequence) with a reporter group (in this case, the naphthoxyacetyl group) to enable visualization or quantification of the target.
Role in Fluorescent Derivatization for Analytical Chemistry
This compound serves as a valuable derivatizing agent in analytical chemistry, particularly for enhancing the detection of compounds in chromatographic methods.
Pre-column Derivatization for Enhanced Chromatographic Detection (HPLC, CE)
Pre-column derivatization is a technique used to modify analytes before their separation by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). actascientific.com This modification can improve the analyte's chromatographic behavior and, more importantly, enhance its detectability. This compound is employed as a pre-column derivatizing reagent for compounds containing primary and secondary amine groups. nih.gov
The reaction of this compound with these amines introduces a fluorescent naphthoxyacetyl group onto the analyte molecule. This allows for highly sensitive fluorescence detection, which is often more selective and sensitive than standard UV-Vis absorption detection. A study describes a method for the quantitative analysis of aminophospholipids where they are derivatized with this compound prior to HPLC separation. nih.gov The resulting derivatives are monitored by fluorescence detection with an excitation wavelength of 228 nm and an emission wavelength of 342 nm. nih.gov This method is noted for its high sensitivity and selectivity. nih.gov
Application in Lipidomics Research for Amino Phospholipid Analysis
The analysis of lipids, a field known as lipidomics, often requires sensitive analytical techniques due to the low abundance and structural diversity of many lipid species. This compound has been specifically applied to the analysis of amino phospholipids (B1166683). nih.gov
A high-performance liquid chromatographic procedure has been developed for the quantitative analysis of ethanolamine- and serine-containing phospholipids in tissues. nih.gov This method involves the reaction of lipid extracts with this compound to form fluorescent derivatives of the aminophospholipids. nih.gov These derivatives are then separated on a silica (B1680970) gel column and quantified using fluorescence detection. nih.gov The method is sensitive enough to detect these lipids in complex biological samples and can also be adapted to measure related compounds like plasmalogens. nih.gov
| Analyte | Derivatizing Agent | Detection Method | Excitation (nm) | Emission (nm) |
| Amino Phospholipids | This compound | Fluorescence | 228 | 342 |
This table summarizes the application of this compound in the HPLC analysis of amino phospholipids.
Development of Detection Methodologies for Amino-Containing Small Molecules
This compound is an effective derivatizing agent for the detection and quantification of small molecules that contain primary or secondary amine groups. The core of this methodology lies in the reactivity of the N-hydroxysuccinimide (NHS) ester. NHS esters are well-established as mild and selective acylating agents that react efficiently with aliphatic amines under gentle conditions to form stable amide bonds. nih.govnih.govabcam.com
In this application, the succinimidyl group of the reagent reacts with the amine functional group of an analyte. This reaction covalently attaches the 2-naphthoxyacetyl moiety to the target molecule. The introduced group contains a naphthalene (B1677914) ring system, which functions as a fluorophore and a chromophore. While the original amino-containing molecule may lack distinguishing spectrophotometric features, the derivatized product can be readily detected and quantified.
Research on the related compound, (2-naphthoxy)acetyl chloride, has shown that the 2-naphthoxy group possesses favorable spectrophotometric properties for analysis. nih.gov The resulting naphthoxy derivatives can be analyzed at very low concentrations using high-performance liquid chromatography (HPLC) coupled with fluorimetric detection, typically with an excitation wavelength of approximately 227 nm and an emission wavelength of 348 nm. nih.gov This derivatization strategy solves two key analytical challenges: it can increase the lipophilicity of the analyte, aiding in its extraction from aqueous samples, and it renders non-electroactive or non-fluorescent amines detectable. nih.govnih.gov
The general reaction for the derivatization of an amine with this compound is outlined below:
| Reactant 1 | Reactant 2 | Product | Byproduct |
| This compound | Primary/Secondary Amine (R-NH₂) | N-Substituted 2-naphthoxyacetamide | N-Hydroxysuccinimide |
Development of Advanced Functional Materials and Nanomaterials
The unique chemical structure of this compound makes it a valuable building block for creating sophisticated functional materials and nanomaterials with tailored properties.
Surface Functionalization of Nanoparticles and Biosensors
The functionalization of nanoparticles is a critical step in tailoring their interaction with biological and chemical systems for applications in diagnostics and sensing. nih.govnih.gov this compound can be used to modify the surfaces of nanoparticles that have been prepared to display primary amine groups. This is achieved by reacting the amine-functionalized nanoparticles with the NHS ester of the reagent, leading to the covalent attachment of 2-naphthoxyacetate groups to the nanoparticle surface.
This surface modification imparts the photophysical and chemical characteristics of the naphthalene moiety to the nanoparticle. For instance, it can increase the hydrophobicity of the particle surface and introduce a fluorescent label. In the context of biosensors, nanoparticles functionalized with 2-naphthoxyacetate could be employed in several ways. The naphthalene group could act as a fluorescent reporter, where its emission is quenched or enhanced upon the binding of a target analyte to the nanoparticle surface. Furthermore, the aromatic naphthalene rings can participate in π-π stacking interactions, providing a mechanism for controlled assembly or interaction with other aromatic molecules.
Polymer Conjugation and Grafting with Naphthoxyacetate Units
The modification of polymers through grafting techniques allows for the creation of new materials with combined or enhanced properties. sigmaaldrich.com this compound is well-suited for the "grafting-to" method of polymer modification. This strategy involves reacting a pre-formed polymer that contains reactive side-chains, such as primary amine groups, with the NHS ester.
This process results in a graft copolymer where 2-naphthoxyacetate units are covalently attached to the polymer backbone. The introduction of the rigid, aromatic naphthyl groups can significantly alter the polymer's physical properties, such as its thermal stability, solubility, and mechanical characteristics. Moreover, the inherent fluorescence of the naphthoxy group is transferred to the polymer, creating a fluorescent macromolecule that could be used in applications like sensors, imaging agents, or optoelectronic devices.
Integration into Self-Assembling Systems and Supramolecular Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. sigmaaldrich.com The incorporation of 2-naphthoxyacetate units into molecules or polymers using this compound can be a powerful strategy to induce and control self-assembly. nih.gov The naphthalene moiety, being a large, flat, and electron-rich aromatic system, is prone to engaging in π-π stacking interactions.
Contributions to Chemical Probe Design
The design of specific chemical probes is essential for studying complex biological systems. This compound provides a straightforward method for incorporating a fluorescent reporter group into these probes.
Engineering Fluorescent Tags and Labels from the 2-Naphthoxy Moiety
A fluorescent label is a molecule that can be attached to another molecule of interest to enable its detection via fluorescence. tcichemicals.com The 2-naphthoxyacetyl group, derived from this compound, functions effectively as a fluorescent tag. nih.gov Its succinimidyl ester allows for its easy and specific covalent attachment to primary amines, which are common functional groups in biomolecules like proteins (specifically at lysine residues) and in synthetic probe molecules. jenabioscience.com
Once a probe or protein is labeled with the 2-naphthoxyacetyl group, it becomes fluorescent, emitting light typically in the ultraviolet-to-visible range (emission maximum ~348 nm). nih.gov This allows researchers to track the location of the labeled molecule in real-time using techniques like fluorescence microscopy or to quantify its presence using fluorimetry. The relatively small size of the 2-naphthoxyacetyl group can be advantageous, as it is less likely to interfere with the biological function of the molecule it is labeling compared to larger, bulkier fluorophores.
Postulated Utilization in Affinity Labeling and Activity-Based Probes
Affinity labeling and activity-based protein profiling (ABPP) are powerful techniques used to identify and characterize the functional state of enzymes and other proteins within complex biological mixtures. These methods typically rely on chemical probes that can selectively bind to and covalently modify their target proteins.
Theoretically, this compound could function as a rudimentary affinity label or be incorporated into a more complex activity-based probe. The succinimidyl ester group is the key to this potential application. It readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. drugbank.com This reaction is most efficient at a slightly basic pH (typically 7.5-8.5).
The 2-naphthoxyacetate portion of the molecule would serve as the "reporter" or "tag." While not a classic fluorophore with high quantum yield, the naphthalene moiety is known to exhibit intrinsic fluorescence. This property could, in principle, allow for the detection of proteins that have been successfully labeled with the compound.
The general mechanism for its use as a labeling agent would involve the following steps:
Incubation: The target protein or a complex proteome is incubated with this compound.
Covalent Modification: The succinimidyl ester reacts with accessible amine groups on the protein surface, forming a covalent bond.
Detection: The modified proteins, now carrying the 2-naphthoxyacetate tag, could be detected via methods sensitive to the naphthalene group, such as fluorescence spectroscopy or mass spectrometry.
It is important to note that without a specific targeting moiety, this compound would act as a non-selective labeling agent, reacting with any accessible amine. To function as a true affinity label or a targeted activity-based probe, the 2-naphthoxyacetate group would likely need to be a part of a larger molecular structure that includes a specific recognition element for the target protein's active site.
Postulated Advanced Imaging Applications of this compound Conjugates
The application of this compound in advanced imaging would hinge on the properties of its 2-naphthoxyacetate component after conjugation to a target molecule, such as an antibody or a specific peptide. The naphthalene group is a well-known fluorophore, and its derivatives have been explored for various imaging applications.
Conjugates of this compound could potentially be used in fluorescence microscopy to visualize the localization of specific proteins within cells or tissues. The process would involve:
Conjugation: A biomolecule with targeting specificity (e.g., an antibody) would be reacted with this compound to form a stable conjugate.
Incubation with Sample: The fluorescently labeled biomolecule would then be introduced to a biological sample (e.g., fixed cells).
Imaging: The sample would be visualized using a fluorescence microscope, with the excitation and emission wavelengths set to match the spectral properties of the naphthalene moiety.
The effectiveness of such a conjugate in advanced imaging would depend on several factors, including the brightness and photostability of the 2-naphthoxyacetate tag. While naphthalene itself fluoresces, its quantum yield and photostability might be limited compared to more advanced and specifically designed fluorophores.
Theoretical and Computational Studies of Succinimidyl 2 Naphthoxyacetate Systems
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometry of Succinimidyl 2-naphthoxyacetate. nih.govnih.gov These calculations allow for the determination of the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. eurjchem.com Key outputs from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Furthermore, DFT calculations provide critical insights into the electronic properties that govern the molecule's reactivity. researchgate.net Frontier Molecular Orbital (FMO) analysis is particularly important, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For an acylating agent like this compound, the LUMO is typically localized on the carbonyl carbon of the ester group, indicating its susceptibility to nucleophilic attack. nih.gov The HOMO, conversely, is often found on the electron-rich naphthoxy group. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
Other calculated parameters, such as the molecular electrostatic potential (MEP) map, visually represent the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. For this compound, a strong positive potential is expected at the acyl carbon, confirming it as the primary site for reaction with amines. researchgate.net
Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G+(d,p))
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability; localized on the naphthoxy moiety. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; localized on the ester carbonyl group. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 4.2 D | Influences solubility and non-covalent interactions in polar solvents. |
| Mulliken Charge on Acyl Carbon | +0.75 e | Quantifies the electrophilicity of the primary reaction site. |
Note: The data in this table is illustrative and represents typical values expected from quantum chemical calculations on a molecule with this structure.
Molecular Dynamics Simulations of Reactivity and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with its environment over time. nih.govnih.gov For this compound, MD simulations are invaluable for understanding its reactivity in a biological context, particularly in aqueous solutions where it competes with hydrolysis. nih.gov
In a typical simulation, the this compound molecule is placed in a simulation box filled with water molecules and, potentially, a model nucleophile such as the side chain of a lysine (B10760008) residue (butylamine). mdpi.com The system's trajectory is then calculated by solving Newton's equations of motion for every atom, using a force field to describe the interatomic forces. researchgate.net These simulations can reveal how water molecules arrange around the ester group (solvation shell), which is critical for understanding the hydrolysis mechanism. mdpi.com They can show the frequency and orientation of collisions between the nucleophile and the ester's carbonyl carbon, providing a dynamic picture of the prerequisites for the aminolysis reaction. nih.gov
Reactive molecular dynamics (RMD) simulations, using force fields like ReaxFF, can even model the process of bond breaking and formation. researchgate.netresearcher.life An RMD simulation could track the entire reaction pathway for both aminolysis and hydrolysis, identifying intermediate structures and transition states. This allows for a direct comparison of the two competing reaction pathways, revealing factors that favor one over the other, such as the local concentration of the amine nucleophile or specific solvent configurations that catalyze hydrolysis. mdpi.comresearchgate.net
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound Aminolysis in Aqueous Solution
| Parameter | Description | Illustrative Finding | Implication |
| Radial Distribution Function g(r) | Probability of finding a water molecule or amine nitrogen at a distance r from the acyl carbon. | Peak for water oxygen at 3.1 Å; Peak for amine nitrogen at 3.5 Å. | Provides insight into the structure of the solvation shell and proximity of the nucleophile. |
| Coordination Number | Average number of water molecules in the first solvation shell of the ester group. | 4.5 | High water coordination can facilitate the competing hydrolysis reaction. nih.gov |
| Mean Squared Displacement (MSD) | Measures the average distance the molecule travels over time. | Higher in pure water vs. a crowded protein environment. | Relates to the diffusion coefficient and the likelihood of encountering a reaction partner. |
| Reaction Coordinate Analysis | Tracks the change in distance between the amine nitrogen and the acyl carbon over time. | Shows the formation of a stable pre-reaction complex before covalent bond formation. | Elucidates the step-by-step mechanism of the aminolysis reaction. mst.edu |
Note: The data in this table is illustrative and represents typical outputs from molecular dynamics simulations.
Prediction of Reactivity and Selectivity in Complex Reaction Environments
A primary goal of using this compound is to achieve selective modification of a target molecule, typically at a primary amine like the ε-amino group of lysine. researchgate.net However, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine can occur, especially at higher pH or with large excesses of the reagent. nih.govresearchgate.net Computational methods can predict the likelihood of these reactions, guiding the optimization of experimental conditions.
The reactivity of different nucleophiles towards the ester can be estimated by calculating the activation energy barriers for each potential reaction pathway using quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods. A lower activation barrier implies a faster reaction rate. For instance, the reaction of this compound with a primary amine is expected to have a significantly lower activation barrier than its reaction with the hydroxyl group of a serine residue under physiological conditions. mdpi.com
Computational studies have shown that the selectivity of N-hydroxysuccinimide (NHS) esters is highly dependent on pH and the local microenvironment. researchgate.net In the gas phase, even carboxylate groups can react with NHS esters, a process not typically observed in aqueous solution, highlighting the profound effect of solvation on reactivity. nih.gov Computational models can simulate these environmental effects, predicting how the pKa of neighboring amino acid residues or the dielectric constant of the local environment might influence the reactivity and selectivity of the acylation reaction. nih.gov This predictive power is crucial for designing bioconjugation strategies that minimize off-target modifications. researchgate.net
Table 3: Predicted Relative Reactivity of this compound with Different Nucleophilic Amino Acid Side Chains (pH 7.4)
| Nucleophile | Amino Acid | Predicted Relative Reactivity | Calculated Activation Barrier (Illustrative) |
| ε-Amino Group | Lysine | 100 (High) | 15 kcal/mol |
| α-Amino Group | N-terminus | ~80-90 (High) | 16 kcal/mol |
| Phenolic Hydroxyl | Tyrosine | ~5-10 (Low) | 22 kcal/mol |
| Thiol Group | Cysteine | < 5 (Very Low) | 24 kcal/mol |
| Aliphatic Hydroxyl | Serine/Threonine | < 1 (Negligible) | >25 kcal/mol |
Note: The data in this table is illustrative, based on known reactivity patterns of NHS esters. researchgate.netnih.gov Actual values would require specific QM/MM calculations for each reaction.
Computational Design of Novel this compound Analogues for Specific Applications
Computational chemistry is not only a tool for analysis but also for design. nih.gov By understanding the structure-activity relationships of this compound, new analogues can be designed in silico with tailored properties. nih.gov For example, a common limitation of NHS esters is their susceptibility to hydrolysis, which reduces conjugation efficiency. nih.govmdpi.com Computational methods can be used to design analogues with enhanced stability.
The design process might involve modifying the naphthoxy leaving group. Adding electron-withdrawing substituents to the naphthalene (B1677914) ring could increase the electrophilicity of the carbonyl carbon, potentially accelerating the desired aminolysis reaction. However, this might also increase the rate of hydrolysis, a trade-off that can be evaluated computationally. Alternatively, modifications to the succinimide (B58015) ring itself could be explored to alter its stability and leaving group potential.
Virtual screening of a library of designed analogues can be performed using docking and molecular dynamics simulations. nih.gov For a specific application, such as targeting a lysine residue within a particular protein's binding pocket, analogues could be computationally docked into the site. The binding energy and orientation of each analogue would be calculated to identify candidates that position the reactive ester optimally for reaction with the target amine. Subsequent MD simulations could then assess the stability of the protein-analogue complex and the accessibility of the reactive site to the target nucleophile, allowing for the rational selection of the most promising candidates for chemical synthesis and experimental validation. nih.govnih.gov
Table 4: In Silico Evaluation of Designed this compound Analogues
| Analogue | Modification | Predicted Hydrolytic Half-Life (pH 8.5) | Predicted Aminolysis Rate (Relative) | Design Goal |
| Parent Compound | This compound | 15 min | 1.0 | Baseline |
| Analogue A | 4-Nitro-2-naphthoxyacetate | 10 min | 1.8 | Increased Reactivity |
| Analogue B | Sulfo-succinimidyl 2-naphthoxyacetate | 20 min | 0.9 | Increased Aqueous Solubility |
| Analogue C | Tetrafluorophenyl 2-naphthoxyacetate | >4 hours | 0.7 | Increased Hydrolytic Stability mdpi.com |
| Analogue D | Propargyl-succinimidyl 2-naphthoxyacetate | 14 min | 1.0 | Introduction of a secondary reactive handle (alkyne) |
Note: The data in this table is illustrative, intended to show how computational predictions can guide the design of new reagents with improved properties.
Future Directions and Emerging Research Avenues for Succinimidyl 2 Naphthoxyacetate
Development of Automated Synthesis and Conjugation Platforms
The demand for high-throughput screening and the generation of large libraries of bioconjugates necessitates the automation of synthetic and conjugation processes. Future research will likely focus on integrating the synthesis of Succinimidyl 2-naphthoxyacetate and its subsequent conjugation into automated platforms.
Capsule-based automated synthesis, which utilizes pre-packaged reagents for streamlined and reproducible reactions, presents a promising avenue. rsc.org Such systems can be adapted for the multi-step synthesis of complex molecules, including the preparation of activated esters like this compound and their subsequent reaction with biomolecules. rsc.org The development of automated flow chemistry platforms is another key area. These systems allow for precise control over reaction parameters, leading to higher yields and purity, and can be designed for the continuous production of this compound and its conjugates.
Key Research Objectives:
Development of standardized protocols for the automated synthesis of this compound.
Integration of conjugation steps into automated workflows for high-throughput production of protein and peptide conjugates.
Optimization of reaction conditions within automated platforms to maximize yield and purity.
Exploration in Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. otago.ac.nzreading.ac.uknih.gov While this compound's primary reactivity is with amines, which are abundant in biological systems, its potential in bioorthogonal strategies lies in targeted and controlled delivery or activation.
Future research could explore the development of caged" versions of this compound, where its reactivity is masked until a specific stimulus, such as light or a specific enzyme, is introduced. This would allow for spatiotemporal control over its conjugation to target biomolecules in a cellular environment. Another avenue involves the use of N-hydroxysuccinimide (NHS) esters in combination with other bioorthogonal handles to create multifunctional probes for dual labeling and imaging. nih.gov For instance, a molecule could be synthesized containing both a succinimidyl ester for targeting primary amines and an azide or alkyne group for subsequent click chemistry reactions. nih.gov
Potential Research Directions:
Design of photo-cleavable or enzyme-activatable versions of this compound.
Synthesis of bifunctional molecules incorporating this compound and a bioorthogonal reactive group.
Investigation of the kinetics and specificity of this compound conjugation within complex biological milieus.
Expansion into Novel Material Science and Sensing Technologies
The naphthalene (B1677914) moiety of this compound possesses intrinsic fluorescent properties that can be exploited in the development of new materials and sensors. Naphthalene derivatives are known to be the basis for fluorescent chemosensors that can detect the presence of specific metal ions. nih.govrsc.orgnih.govepa.govtandfonline.com
By tethering this compound to various substrates, such as polymers or nanoparticles, novel functional materials can be created. researchgate.net These materials could have applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes for imaging. Furthermore, the reactivity of the succinimidyl ester allows for the covalent immobilization of the naphthoxyacetate group onto surfaces, creating platforms for sensing applications. For example, a surface modified with this compound could be used to capture specific proteins, with the fluorescence of the naphthalene group providing a means of detection.
| Potential Application | Underlying Principle | Key Research Focus |
| Fluorescent Chemosensors | The fluorescence of the naphthalene group is modulated by the binding of a target analyte. | Design and synthesis of sensors with high selectivity and sensitivity for specific ions or molecules. |
| Functional Polymers | Incorporation of the naphthoxyacetate moiety into polymer chains to impart fluorescent properties. | Development of new fluorescent polymers for applications in optoelectronics and bioimaging. |
| Surface-Based Biosensors | Covalent attachment to surfaces to create platforms for detecting biomolecular interactions. | Optimization of surface chemistry and detection methods for high-sensitivity biosensing. |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net Future research on this compound will likely focus on developing more environmentally benign synthetic routes and applications.
This includes the exploration of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. nih.gov The use of catalysts that can be easily recovered and recycled will also be a key area of investigation. britishwaterfilter.com For instance, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for the synthesis of related heterocyclic compounds and could be adapted for the production of this compound. rjptonline.org Furthermore, developing synthetic methods that proceed in fewer steps and with higher atom economy will be crucial. acs.orgrsc.org
Focus Areas for Green Chemistry:
Development of synthetic routes using renewable starting materials and non-toxic reagents.
Utilization of alternative energy sources, such as microwave or ultrasound, to drive the synthesis.
Design of processes that minimize waste generation and allow for the recycling of solvents and catalysts.
Integration with Advanced Analytical Techniques for Real-time Monitoring
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, ensuring product quality, and understanding reaction mechanisms. researchgate.net Future research will involve the integration of advanced analytical techniques for the real-time monitoring of the synthesis and conjugation reactions of this compound.
Techniques such as in-situ Raman and infrared spectroscopy can provide real-time information on the concentration of reactants and products, allowing for precise control over the reaction progress. nih.govnih.gov This is particularly important for automated synthesis platforms where direct sampling may not be feasible. The development of fluorescent probes based on the naphthoxyacetate moiety itself could also enable real-time monitoring of its conjugation to non-fluorescent biomolecules.
Advanced Analytical Approaches:
Application of in-situ spectroscopic techniques (Raman, IR) for real-time monitoring of synthesis and conjugation.
Development of novel analytical methods for the rapid and accurate characterization of this compound conjugates.
Exploration of the intrinsic fluorescence of the naphthoxyacetate group for monitoring reaction kinetics.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Succinimidyl 2-naphthoxyacetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves activating 2-naphthoxyacetic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide crosslinker (e.g., DCC or EDC) under anhydrous conditions. Post-reaction, purification via recrystallization or chromatography is critical to remove unreacted reagents. Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) to confirm esterification and absence of side products. Refer to batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) for quality metrics .
Q. How does this compound compare to other NHS esters in protein conjugation?
- Methodological Answer : Unlike smaller NHS esters (e.g., succinimidyl acetate), the 2-naphthoxy group enhances hydrophobicity, which may improve membrane permeability in cellular studies. However, steric hindrance from the naphthyl group can reduce conjugation efficiency with bulky proteins. Optimize reaction pH (8.0–9.0) and molar excess (10–20×) to balance reactivity and specificity. Comparative studies using mass spectrometry (MS) or fluorescence labeling can quantify conjugation yields .
Advanced Research Questions
Q. What factors influence the stability of this compound in aqueous buffers, and how can degradation be mitigated?
- Methodological Answer : Hydrolysis is the primary degradation pathway, accelerated by high pH (>8.5) and nucleophiles (e.g., Tris buffer). For long-term stability, store lyophilized aliquots at –20°C under inert gas. In-use stability in buffered solutions (e.g., PBS) is limited to 1–2 hours at 25°C. Degradation products (e.g., free 2-naphthoxyacetic acid) can be monitored via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers resolve contradictions in reported conjugation efficiencies across studies using this compound?
- Methodological Answer : Discrepancies often arise from variability in reaction conditions (e.g., temperature, buffer composition) or target protein accessibility. For reproducible results:
- Standardize protocols using model proteins (e.g., BSA) as controls.
- Employ UHPLC-MS/MS to distinguish between succinimidyl thioether adducts and thiazine rearrangement products, which may skew efficiency calculations .
- Validate conjugation sites via tryptic digest and peptide mapping .
Q. What analytical strategies differentiate succinimidyl thioether conjugates from thiazine isomers in maleimide-free systems?
- Methodological Answer : Thiazine isomers form via pH-dependent retro-Michael reactions, particularly above pH 7.4. Use tandem mass spectrometry (MS/MS) to identify diagnostic fragments (e.g., 406.11 Da for thiazine). NMR can confirm cyclic structures, while ion-mobility spectrometry separates isomers based on collision cross-section differences. Pre-conjugation alkylation with iodoacetamide minimizes thiol-mediated rearrangements .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of powder; dissolve in DMSO or DMF immediately. Degrade unused product with 0.1 M NaOH (1-hour incubation) before disposal. Regularly consult updated SDS for storage recommendations (e.g., desiccated, –20°C) and hazard mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
